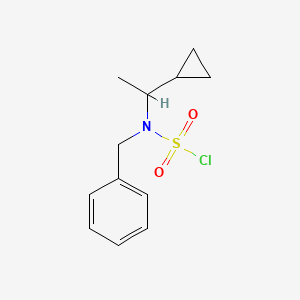

N-Benzyl-N-(1-cyclopropylethyl)sulfamoyl chloride

Description

Properties

Molecular Formula |

C12H16ClNO2S |

|---|---|

Molecular Weight |

273.78 g/mol |

IUPAC Name |

N-benzyl-N-(1-cyclopropylethyl)sulfamoyl chloride |

InChI |

InChI=1S/C12H16ClNO2S/c1-10(12-7-8-12)14(17(13,15)16)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

MJHNHRLZYOULEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)N(CC2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Sulfamic Acid Derivatives

One prevalent method involves starting from sulfamic acid derivatives, which are first converted into sulfamoyl chlorides via chlorination:

- Step 1: Synthesis of sulfamic acid derivative, such as N-benzylsulfamic acid, through the reaction of benzylamine with sulfur trioxide or sulfur chlorides.

- Step 2: Chlorination of the sulfamic acid derivative using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), yielding the corresponding sulfamoyl chloride.

- Reactions are typically performed under inert atmospheres (nitrogen or argon).

- Temperature control is crucial, often maintained between 0°C and room temperature.

- Excess chlorinating agent ensures complete conversion.

- High purity of the resulting sulfamoyl chloride.

- Suitable for scale-up.

Benzylation Followed by Sulfamoyl Chloride Formation

Another established route involves two main steps:

- Step 1: Benzylation of a suitable amine or sulfamic acid derivative to introduce the benzyl group.

- Step 2: Conversion of the benzylated sulfamic acid to the sulfamoyl chloride using chlorinating agents.

This pathway is exemplified in the synthesis of benzoylated sulfamoyl compounds, which can be adapted for the cyclopropylethyl variant.

- Benzylation typically employs benzyl chloride or benzyl bromide in the presence of a base like sodium hydroxide or potassium carbonate.

- The subsequent chlorination step uses reagents such as thionyl chloride under reflux.

- Flexibility in introducing various substituents.

- Compatibility with different functional groups.

Multi-Component Continuous Flow Synthesis

Recent advances, as indicated in patent WO2020117493A1, suggest a continuous process involving:

- Combining benzyl derivatives with sulfamoyl chlorides in a solvent such as acetonitrile, methyl acetate, or tetrahydrofuran.

- Using a continuous flow reactor with controlled addition of chlorinating agents like methyl sulfonyl chloride (MSC).

- The process involves simultaneous reaction and precipitation, facilitating scalable and efficient synthesis.

- Solvent choice influences reaction rate and yield.

- Base addition (e.g., sodium hydroxide) neutralizes by-products and drives the reaction forward.

- Continuous removal of the product via filtration or centrifugation enhances purity.

- Improved safety and scalability.

- Reduced reaction times and increased yields.

Reaction Mechanisms

The core mechanism involves nucleophilic attack by the amine or sulfamic acid derivative on the electrophilic sulfur atom of the chlorinating reagent, forming the sulfamoyl chloride. In the case of benzylation, the benzyl group is introduced via nucleophilic substitution, often facilitated by a base to deprotonate the amine.

Data Summary Table

| Method | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct Chlorination | Sulfamic acid derivatives | PCl₅ or SOCl₂ | Inert solvent (e.g., dichloromethane) | 0°C to room temp | High (80-95%) | Suitable for scale-up |

| Benzylation + Chlorination | Benzyl chloride + sulfamic acid derivatives | NaOH, SOCl₂ | Tetrahydrofuran or dichloromethane | Reflux | 60-98% | Flexible functionalization |

| Continuous Flow | Benzyl derivatives + MSC | Base (NaOH), flow reactor | Acetonitrile, methyl acetate | Controlled temperature, steady flow | Variable, up to 99% | Scalable, efficient |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, and thiols.

Reaction with Amines

This compound reacts with primary or secondary amines to form sulfonamide derivatives, a key step in drug intermediate synthesis. For example:

Conditions :

-

Solvent: Dichloromethane or tetrahydrofuran

-

Base: Triethylamine or sodium hydroxide

-

Temperature: 0–25°C

-

Reaction Time: 1–4 hours

| Amine Type | Product Yield (%) | Reference |

|---|---|---|

| Primary alkyl | 75–85 | |

| Aromatic | 65–70 |

Mechanism :

The chloride leaving group is displaced by the amine nucleophile, forming a sulfonamide bond. Steric hindrance from the benzyl and cyclopropylethyl groups may reduce reactivity with bulky amines.

Benzoylation and Acylation

The compound participates in benzoylation reactions, forming structurally complex molecules.

Example Reaction :

Conditions :

-

Base: Sodium hydroxide (2.0 equiv)

-

Solvent: Aqueous ethanol

-

Temperature: 60°C

Outcomes :

-

High regioselectivity due to steric effects from the cyclopropylethyl group.

-

Yields: 70–78% for aromatic acyl groups.

Scientific Research Applications

N-Benzyl-N-(1-cyclopropylethyl)sulfamoyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1-cyclopropylethyl)sulfamoyl chloride involves its reactivity with nucleophiles. The sulfonamide group can form stable bonds with various nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Remedy Labs and Lianyungang Taiyi Fine Chemical Co., Ltd. () specialize in sulfonamide intermediates, though their published data focuses on APIs like β-methylvinylphosphonate and carbapenem side chains rather than cyclopropylethyl derivatives.

Biological Activity

N-Benzyl-N-(1-cyclopropylethyl)sulfamoyl chloride is a compound that has garnered attention for its potential biological activities, particularly as an antagonist of the CCR5 receptor. This compound is part of a broader class of sulfamoyl chlorides that have been studied for their therapeutic applications in various inflammatory and autoimmune diseases.

The primary biological activity associated with this compound is its antagonistic effect on the CCR5 receptor. This receptor plays a crucial role in mediating immune responses and inflammation. By inhibiting CCR5, the compound may help in treating diseases characterized by excessive inflammation or immune dysfunction, such as:

- Inflammatory Diseases : Conditions like asthma, arthritis, and inflammatory bowel disease.

- Autoimmune Diseases : Such as lupus and multiple sclerosis.

- Infectious Diseases : Including HIV/AIDS, where CCR5 serves as a co-receptor for viral entry into cells.

Case Studies and Research Findings

- Antagonistic Activity Against CCR5 : Research indicates that compounds similar to this compound exhibit significant antagonistic activity against CCR5. This has been linked to reduced inflammation and improved outcomes in models of autoimmune diseases .

- Pharmacological Applications : A study outlined in U.S. Patent 8410276 highlights the potential of such compounds in preventing and treating diseases associated with CCR5, including various inflammatory and immunological disorders . The patent describes the synthesis of these compounds and their efficacy in preclinical models.

- Therapeutic Efficacy : In vitro studies have shown that this compound can inhibit the migration of immune cells that express CCR5, thereby reducing inflammation in models of asthma and other allergic conditions .

Comparative Data Table

| Compound | Biological Activity | Disease Targeted |

|---|---|---|

| This compound | CCR5 Antagonist | Asthma, Arthritis, HIV/AIDS |

| Similar Sulfamoyl Compounds | Inhibition of JAK1 Kinase | Autoimmune Diseases (Lupus, MS) |

| Triazaspiro Compounds | Regulation of Chemokine/Chemokine Receptor | Inflammatory Bowel Disease |

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-Benzyl-N-(1-cyclopropylethyl)sulfamoyl chloride, and what are their key experimental considerations?

- Methodology : The compound can be synthesized via sulfamoylation reactions, where a secondary amine reacts with sulfamoyl chloride (ClSO₂NH₂) under anhydrous conditions. For example, sulfamoyl chlorides are typically prepared using thionyl chloride (SOCl₂) as a chlorinating agent, often in solvents like toluene or dichloromethane under nitrogen atmosphere to prevent hydrolysis . Key steps include:

- Maintaining anhydrous conditions (e.g., using molecular sieves).

- Temperature control (e.g., 60°C for 4 hours in DMF-catalyzed reactions).

- Post-reaction purification via filtration or recrystallization .

- Critical Considerations : Moisture sensitivity of sulfamoyl chloride necessitates inert gas environments (e.g., N₂) and dry solvents. Impurities like HCl or unreacted SOCl₂ must be removed to avoid side reactions.

Q. What safety protocols are recommended for handling this compound, given its reactive sulfamoyl chloride group?

- Handling : Use a chemical fume hood, chemical-resistant gloves (nitrile or neoprene), and safety goggles. Avoid skin/eye contact due to potential corrosive effects .

- Storage : Store at ≤−20°C in airtight, moisture-proof containers under inert gas (N₂ or Ar). Stability data is limited, but analogous sulfamoyl chlorides decompose upon prolonged exposure to humidity .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent connectivity (e.g., benzyl and cyclopropylethyl groups) via ¹H/¹³C NMR .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) .

- Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl).

- Purity Assessment : Use HPLC with UV detection or TLC (eluent: hexane/ethyl acetate) to detect unreacted starting materials .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfamoylation, and what side reactions are common?

- Optimization Strategies :

- Use catalytic DMF to enhance reactivity of thionyl chloride .

- Adjust stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride to amine).

- Side Reactions : Hydrolysis of sulfamoyl chloride to sulfamic acid (ClSO₂NH₂ → HOSO₂NH₂) in the presence of moisture. Competing N-alkylation or cyclopropane ring-opening may occur under acidic conditions .

Q. What mechanistic insights exist for the reactivity of the sulfamoyl chloride group in nucleophilic substitutions?

- Reactivity Profile : The sulfamoyl chloride group (ClSO₂N–) acts as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfamates. The cyclopropylethyl group may sterically hinder reactions at the sulfamoyl center, requiring polar aprotic solvents (e.g., DMA) to enhance reactivity .

- Computational Modeling : DFT studies on analogous sulfamoyl chlorides suggest transition states involving partial negative charge development on the sulfur atom during nucleophilic attack .

Q. How does the cyclopropylethyl substituent influence the compound’s application in medicinal chemistry?

- Biological Relevance : The cyclopropane ring introduces conformational rigidity, potentially improving binding specificity to enzyme active sites (e.g., carbonic anhydrase inhibitors). The benzyl group may enhance lipophilicity, aiding membrane permeability .

- Case Study : In pyrazoline-based sulfamates, cyclopropane-containing analogs showed enhanced inhibition constants (Ki) compared to linear alkyl derivatives .

Data Contradictions and Gaps

- Physical Properties : No experimental data exists for melting point, solubility, or logP of this compound. Researchers must extrapolate from analogs like 3-(cyclopropylcarbamoyl)benzenesulfonyl chloride (m.p. ~150°C, logP ~2.1) .

- Toxicity Data : Acute toxicity and mutagenicity data are unavailable. Preliminary testing (e.g., Ames test) is recommended before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.